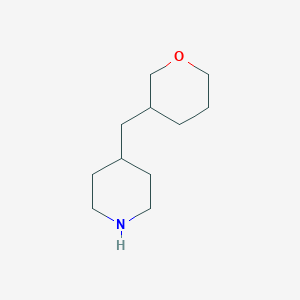
4-(Oxan-3-ylmethyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Oxan-3-ylmethyl)piperidine is an organic compound that features a piperidine ring substituted with an oxan-3-ylmethyl group. Piperidine is a six-membered heterocyclic amine, which is a common structural motif in many natural products and pharmaceuticals. The oxan-3-ylmethyl group adds a unique structural aspect to this compound, potentially influencing its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Oxan-3-ylmethyl)piperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Introduction of the Oxan-3-ylmethyl Group: This step involves the alkylation of the piperidine ring with an oxan-3-ylmethyl halide under basic conditions. Common bases used include sodium hydride or potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactions to enhance efficiency and yield. Catalysts such as palladium or rhodium complexes can be employed to facilitate the hydrogenation and cyclization steps.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine nitrogen or the oxan-3-ylmethyl group.
Reduction: Reduction reactions can target the oxan-3-ylmethyl group, converting it to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the oxan-3-ylmethyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halides or sulfonates in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperidines or oxan derivatives.
Scientific Research Applications
4-(Oxan-3-ylmethyl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Oxan-3-ylmethyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can engage in hydrogen bonding and hydrophobic interactions, while the oxan-3-ylmethyl group can influence the compound’s overall conformation and reactivity. These interactions can modulate biological pathways and result in various pharmacological effects.
Comparison with Similar Compounds
Piperidine: A simpler structure without the oxan-3-ylmethyl group.
Piperazine: Contains an additional nitrogen atom in the ring.
Pyrrolidine: A five-membered ring with one nitrogen atom.
Uniqueness: 4-(Oxan-3-ylmethyl)piperidine is unique due to the presence of the oxan-3-ylmethyl group, which can significantly alter its chemical and biological properties compared to other piperidine derivatives
Properties
Molecular Formula |
C11H21NO |
|---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
4-(oxan-3-ylmethyl)piperidine |
InChI |
InChI=1S/C11H21NO/c1-2-11(9-13-7-1)8-10-3-5-12-6-4-10/h10-12H,1-9H2 |
InChI Key |
TVGXAUXIUSRYEB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(COC1)CC2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5-Chlorothiophen-3-yl)methyl]cyclopentan-1-ol](/img/structure/B13277070.png)
![6-Chloro-1,2-dihydrospiro[indole-3,4'-oxane]](/img/structure/B13277077.png)
amine](/img/structure/B13277099.png)
amine](/img/structure/B13277105.png)
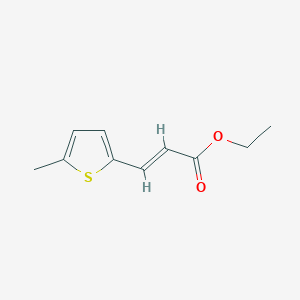
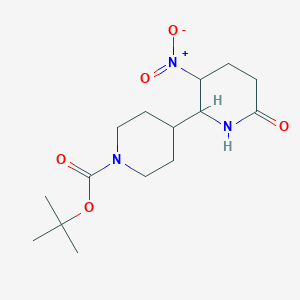
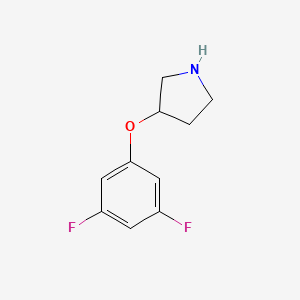
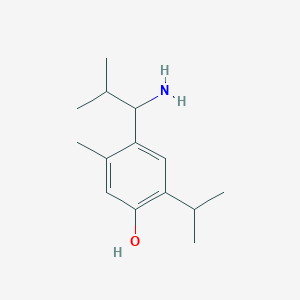

![N-[1-(aminomethyl)cyclopentyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B13277145.png)


![N-[1-(2-fluoro-4-methoxyphenyl)ethyl]cyclopropanamine](/img/structure/B13277158.png)

